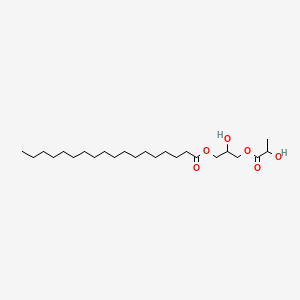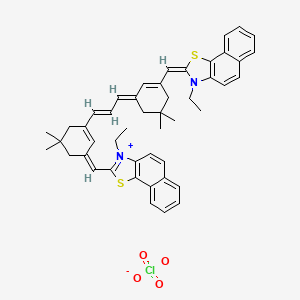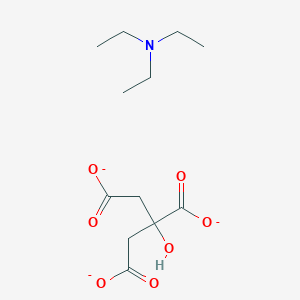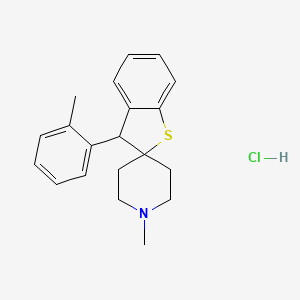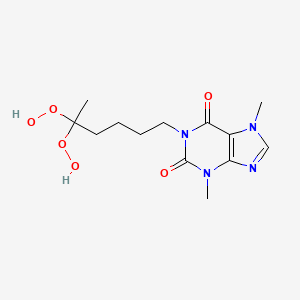
2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride is a complex organic compound with a molecular formula of C16H18N2O2S This compound is known for its unique chemical structure, which includes a thiophene ring, a carboxamide group, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then functionalized with a carboxamide group, followed by the introduction of the methyl and nitro groups. The final step involves the addition of the morpholine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the morpholine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Thiophenecarboxamide, 5-methyl-N-[2-(4-morpholinyl)phenyl]-
- 5-methyl-N-3-pyridinyl-2-thiophenecarboxamide
- N-(2-methoxybenzyl)-5-methyl-2-thiophenecarboxamide
Uniqueness
Compared to similar compounds, 2-Thiophenecarboxamide, 5-methyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-, monohydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
133628-24-7 |
|---|---|
Formule moléculaire |
C12H18ClN3O4S |
Poids moléculaire |
335.81 g/mol |
Nom IUPAC |
5-methyl-N-(2-morpholin-4-ylethyl)-4-nitrothiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O4S.ClH/c1-9-10(15(17)18)8-11(20-9)12(16)13-2-3-14-4-6-19-7-5-14;/h8H,2-7H2,1H3,(H,13,16);1H |
Clé InChI |
AWJOPKZIZDNHFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C(=O)NCCN2CCOCC2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


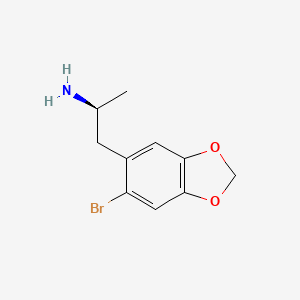

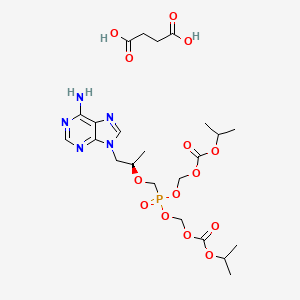
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
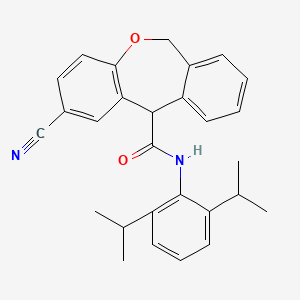
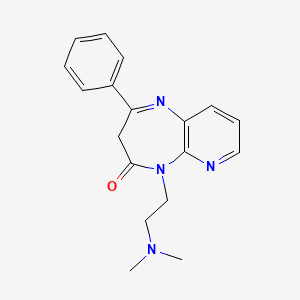
![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)
